
1,3-Di(propan-2-yl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(propan-2-yl)naphthalen-2-ol is a chemical compound with the molecular formula C16H22O It is a derivative of naphthalene, featuring two propan-2-yl groups attached to the naphthalene ring at positions 1 and 3, and a hydroxyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(propan-2-yl)naphthalen-2-ol typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(propan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully alkylated naphthalene derivative.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid or 2-acetyl naphthalene.
Reduction: Formation of 1,3-di(propan-2-yl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3-Di(propan-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Di(propan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The propan-2-yl groups provide hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,3-Di(propan-2-yl)naphthalen-2-ol can be compared with other similar compounds such as:
1,3-Di(propan-2-yl)naphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2,3-Di(propan-2-yl)naphthalen-1-ol: The position of the hydroxyl group is different, leading to variations in its chemical and biological properties.
1,3-Di(methyl)naphthalen-2-ol: The smaller alkyl groups result in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
65307-82-6 |
|---|---|
Formule moléculaire |
C16H20O |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1,3-di(propan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-10(2)14-9-12-7-5-6-8-13(12)15(11(3)4)16(14)17/h5-11,17H,1-4H3 |
Clé InChI |
NNTAZSMBJGXUIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=CC=CC=C2C(=C1O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



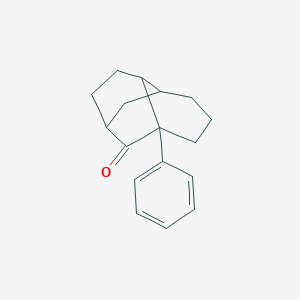
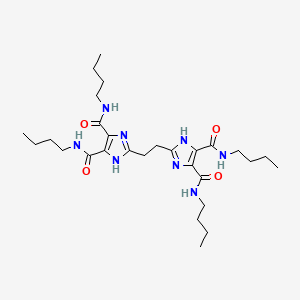

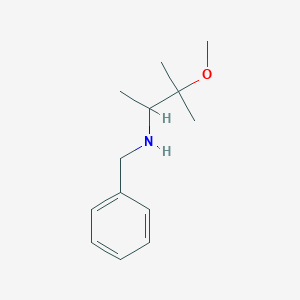

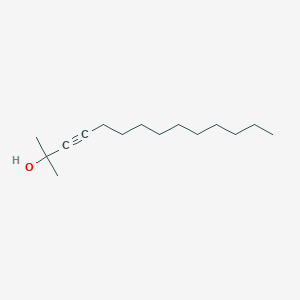
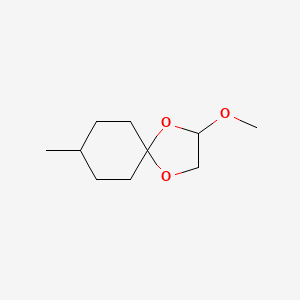
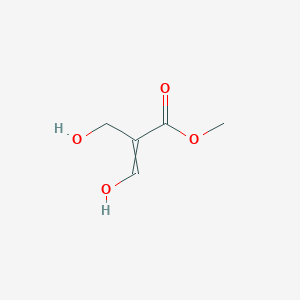
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
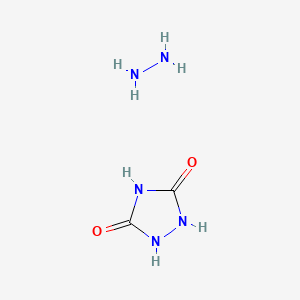


![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
